N-Trifluoroacetylglycine, N-Succinimidyl Ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

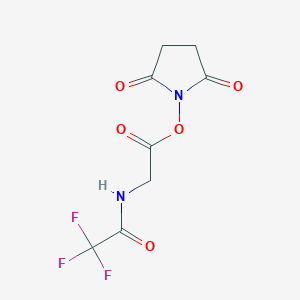

(2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O5/c9-8(10,11)7(17)12-3-6(16)18-13-4(14)1-2-5(13)15/h1-3H2,(H,12,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYYWRRNCURCON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399006 |

Source

|

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-30-6 |

Source

|

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Trifluoroacetylglycine, N-Succinimidyl Ester: A Specialized Building Block for Siderophore Synthesis

Abstract

This technical guide provides a comprehensive overview of N-Trifluoroacetylglycine, N-Succinimidyl Ester, a specialized chemical reagent critical in the fields of bioorganic chemistry and drug development. This document details its chemical properties, a validated synthesis protocol, its mechanism of action, and its primary application as a key building block in the synthesis of complex biomolecules, particularly iron-chelating agents known as siderophores. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique properties for advanced synthetic applications.

Introduction: Unpacking a Bifunctional Reagent

This compound is a molecule designed with dual functionality, making it a precise tool for multi-step organic synthesis. It combines two key chemical motifs:

-

The N-Succinimidyl (NHS) Ester: An activated ester group widely employed for its ability to efficiently form stable amide bonds with primary amines under mild conditions.

-

The N-Trifluoroacetyl (TFA) Group: A robust, base-labile protecting group for the glycine amine, providing orthogonality in complex synthetic strategies.

This strategic combination makes the reagent an ideal glycine synthon for introduction into peptide chains or other complex molecules where subsequent deprotection of the amine is required under conditions that do not affect other functionalities. Its most notable application is in the stepwise synthesis of siderophores like Ferrichrysine and Deferrichrysine, where precise assembly of amino acid components is paramount.

Core Compound Specifications

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3397-30-6 | [1][2][3] |

| Molecular Formula | C₈H₇F₃N₂O₅ | [1][2][3] |

| Molecular Weight | 268.15 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 138-140°C | [3] |

| Solubility | Soluble in Acetonitrile, DMSO, Isopropanol | [3] |

| Storage Conditions | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. | [3] |

Synthesis Protocol: From Protected Amino Acid to Activated Ester

Part A: Synthesis of N-Trifluoroacetylglycine (Precursor)

The first step involves the protection of the amino group of glycine using a trifluoroacetylating agent.

Workflow: N-Trifluoroacetylation of Glycine

Caption: Synthesis of the N-Trifluoroacetylglycine precursor.

Methodology:

-

Dissolution: Suspend 1-aminoalkylphosphonic acid (glycine analogue for this conceptual protocol) in a trifluoroacetic anhydride/trifluoroacetic acid reagent mixture.[6]

-

Reaction: Allow the reaction to proceed. The trifluoroacetic anhydride serves as the acylating agent.

-

Hydrolysis: Upon completion, the intermediate mixed anhydrides are treated with an excess of water to quantitatively convert them to the desired N-Trifluoroacetylglycine.[6]

-

Isolation: The final product can be isolated by evaporation of the post-reaction mixture.[6]

Part B: Activation to N-Succinimidyl Ester

The carboxyl group of N-Trifluoroacetylglycine is then activated using N-hydroxysuccinimide (NHS) and a coupling agent, most commonly a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).[7][8]

Workflow: NHS Ester Formation

Caption: Reaction mechanism for coupling the reagent to a primary amine.

Application Protocol: A Key Step in Ferrichrome Synthesis

Ferrichromes are cyclic hexapeptides composed of three glycine residues and three N⁵-acyl-N⁵-hydroxy-L-ornithine residues. The assembly of this structure requires the sequential coupling of these amino acids. This compound serves as the activated glycine unit.

Exemplary Coupling Step: The following protocol outlines the coupling of the title reagent to a protected tripeptide fragment, such as a derivative of (N⁵-acetyl-N⁵-hydroxy-L-ornithine)₃, which would possess a free N-terminal amine.

-

Dissolution: Dissolve the peptide fragment with the free primary amine in a suitable solvent, such as DMF, with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to ensure the amine is deprotonated.

-

Addition: Add a solution of this compound (1.2-1.5 equivalents) in DMF to the peptide solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting materials.

-

Quenching & Workup: Once the reaction is complete, the mixture can be diluted with a solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.

-

Purification: The crude product is then purified using column chromatography to isolate the N-TFA-glycine-coupled peptide.

-

Deprotection: The trifluoroacetyl group can be selectively removed later in the synthetic sequence using mild basic conditions (e.g., dilute ammonium hydroxide in methanol) to reveal the glycine's primary amine for subsequent cyclization or further elongation.

Conclusion and Future Perspectives

This compound is a highly effective bifunctional reagent that provides a strategic solution for incorporating a protected glycine unit into complex molecular architectures. Its well-defined reactivity, predicated on the robust fields of NHS-ester chemistry and TFA protection, makes it a reliable tool for peptide and natural product synthesis. The primary application in constructing siderophore backbones highlights its importance in developing novel antibiotic delivery systems and studying iron metabolism in microorganisms. [9]As research into "Trojan horse" antibiotic strategies expands, the demand for such precisely designed synthetic building blocks is expected to grow, further cementing the role of reagents like this compound in advancing medicinal chemistry.

References

-

Gancarz, R., & Wieczorek, J. S. (1980). 1-(N-trifluoroacetylamino)alkylphosphonic acids: synthesis and properties. Synthesis, 1980(08), 625-627. Available from: [Link]

- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842.

-

Royal Society of Chemistry. Supporting Information for .... Available from: [Link]

-

Miller, M. J., & Malouin, F. (1993). Synthesis and siderophore and antibacterial activity of N5-acetyl-N5-hydroxy-L-ornithine-derived siderophore-beta-lactam conjugates: iron-transport-mediated drug delivery. Accounts of chemical research, 26(5), 241-249. Available from: [Link]

Sources

- 1. N-(Trifluoroacetyl)glycine | CymitQuimica [cymitquimica.com]

- 2. Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initial steps in the biosynthesis of ferrichrome. Incorporation of delta-N-hydroxyornithine and delta-N-acetyl-delta-N-hydroxyornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. [Incorporation of glycine and serine in sideramines of the ferrichrome type with fungi of the genus Aspergillus in vivo and in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and siderophore and antibacterial activity of N5-acetyl-N5-hydroxy-L-ornithine-derived siderophore-beta-lactam conjugates: iron-transport-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(N-trifluoroacetylamino)alkylphosphonic acids: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Trifluoroacetylglycine | LGC Standards [lgcstandards.com]

N-Trifluoroacetylglycine, N-Succinimidyl Ester: A Comprehensive Guide to Solubility in Organic Solvents

An In-Depth Technical Guide for the Researcher

Abstract

N-Trifluoroacetylglycine, N-Succinimidyl Ester (TFA-Gly-OSu) is a valuable reagent in bioconjugation and peptide synthesis, serving as a building block for introducing a trifluoroacetylated glycine moiety. The trifluoroacetyl group can act as a protective group or as a spectroscopic marker. Successful application of TFA-Gly-OSu hinges on its effective dissolution in an appropriate solvent system that maintains its chemical integrity. This guide provides a detailed exploration of the solubility characteristics of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. We will delve into the underlying chemical principles governing its solubility, provide actionable protocols for solubility determination, and discuss critical considerations for handling this reactive compound.

Introduction: The Chemical Nature of this compound

This compound is characterized by several key functional groups that dictate its solubility and reactivity:

-

N-Succinimidyl Ester (NHS Ester): This is an activated ester, making the molecule highly susceptible to nucleophilic attack, particularly by primary amines. This reactivity is the basis for its utility in bioconjugation. However, it also means the ester is prone to hydrolysis in the presence of water.

-

Trifluoroacetyl Group (TFA): The presence of three fluorine atoms makes this group highly electron-withdrawing and increases the overall hydrophobicity of the molecule.

-

Glycine Backbone: This provides a simple and flexible linker.

The interplay of the polar NHS ester and amide bond with the hydrophobic trifluoroacetyl group results in a molecule with moderate polarity. This structural composition suggests that TFA-Gly-OSu will be most soluble in polar aprotic solvents.

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on its structure and the properties of similar NHS esters.

High Expected Solubility:

-

Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic molecules, including NHS esters. It can effectively solvate both the polar and nonpolar regions of the molecule.

-

Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that is generally effective at dissolving NHS esters.

Moderate to Good Expected Solubility:

-

Acetonitrile (ACN): A polar aprotic solvent with a lower boiling point than DMSO and DMF, which can be advantageous for removal post-reaction.

-

Tetrahydrofuran (THF): A less polar aprotic solvent than DMSO or DMF, but still capable of dissolving many NHS esters.

Limited to Poor Expected Solubility:

-

Alcohols (e.g., Methanol, Ethanol): While polar, these are protic solvents. The presence of the hydroxyl group makes them nucleophilic, and they can react with the NHS ester, leading to the formation of the corresponding methyl or ethyl ester and reducing the efficiency of subsequent conjugation reactions. Therefore, alcohols are generally not recommended as primary solvents for NHS esters.

-

Non-polar Solvents (e.g., Hexane, Toluene): The polarity of the NHS ester and the amide bond will likely lead to very poor solubility in these solvents.

Data Summary Table: Predicted Solubility

| Solvent | Solvent Type | Predicted Solubility | Rationale & Key Considerations |

| DMSO | Polar Aprotic | High | Excellent solvating power for a wide range of compounds. Hygroscopic; water content should be minimized. |

| DMF | Polar Aprotic | High | Similar to DMSO. Must be of high purity (amine-free) to prevent degradation of the NHS ester. |

| Acetonitrile | Polar Aprotic | Moderate to High | Good general-purpose solvent. Less hygroscopic than DMSO. |

| THF | Aprotic | Moderate | Lower polarity than ACN. Should be peroxide-free. |

| Methanol/Ethanol | Polar Protic | Not Recommended | Protic nature leads to reaction with and degradation of the NHS ester. |

| Dichloromethane | Aprotic | Low to Moderate | May have some utility, but less effective for highly polar molecules. |

| Hexane/Toluene | Non-polar | Very Low | Unlikely to be effective due to the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the practical solubility of this compound in a solvent of interest. This self-validating system ensures accurate and reproducible results.

Materials and Reagents

-

This compound (high purity)

-

Anhydrous DMSO (or other organic solvent of interest)

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

Small volume glass vials with screw caps

Step-by-Step Methodology

-

Preparation:

-

Equilibrate the this compound and the anhydrous solvent to room temperature to prevent condensation of atmospheric moisture.

-

Weigh out a precise amount of the compound (e.g., 5 mg) into a pre-weighed glass vial.

-

-

Initial Solvent Addition:

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Cap the vial tightly and vortex for 1-2 minutes.

-

Visually inspect for complete dissolution. If undissolved solid remains, proceed to the next step.

-

-

Incremental Solvent Addition:

-

Continue to add small, known volumes of the solvent (e.g., 25-50 µL aliquots) to the vial.

-

After each addition, vortex thoroughly for at least 2 minutes.

-

Allow the solution to stand for a few minutes to observe if any solid settles.

-

-

Determining the Saturation Point:

-

The point at which all of the solid has just dissolved is the saturation point. Record the total volume of solvent added.

-

To confirm, you can centrifuge the vial at a low speed to ensure no fine particulates remain.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

Solubility (M) = (Mass of Compound (g) / Molar Mass of Compound ( g/mol )) / Total Volume of Solvent (L)

-

Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Critical Considerations for Handling and Storage

Solvent Purity

-

Water Content: N-Succinimidyl esters are highly susceptible to hydrolysis. The use of anhydrous solvents is critical to prevent the degradation of the ester to the inactive N-Trifluoroacetylglycine.

-

Amine Contamination: Solvents like DMF can degrade over time to produce dimethylamine. This primary amine will react with the NHS ester, inactivating it. Always use high-purity, amine-free DMF.

Stability in Solution

-

Stock Solutions: It is strongly recommended to prepare stock solutions of this compound fresh for each experiment.

-

Storage: If a stock solution must be stored, it should be stored at -20°C or -80°C in small aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Avoid repeated freeze-thaw cycles.

Logical Relationship Diagram

Caption: Factors influencing the stability of this compound in solution.

Conclusion

This compound demonstrates the best solubility in high-purity, anhydrous polar aprotic solvents, with DMSO and DMF being the primary choices for preparing concentrated stock solutions. The inherent reactivity of the N-Succinimidyl ester group necessitates careful handling, the use of anhydrous solvents, and the preparation of fresh solutions to ensure the integrity and reactivity of the compound for its intended application in bioconjugation or peptide synthesis. The experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility in their chosen solvent system, enabling accurate and reproducible experimental design.

References

There are no direct scientific publications or technical data sheets that provide specific quantitative solubility data for this compound. The information presented is based on the general chemical principles of solubility and the known behavior of N-hydroxysuccinimide esters, which are well-documented in chemical literature and supplier technical resources.

A Senior Application Scientist's Guide to the Synthesis and Quality Control of N-Trifluoroacetylglycine N-Succinimidyl Ester

An in-depth technical guide on the synthesis and purity of N-Trifluoroacetylglycine, N-Succinimidyl Ester.

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and analytical validation of N-Trifluoroacetylglycine N-Succinimidyl Ester (TFA-Gly-OSu). Intended for researchers in peptide synthesis, bioconjugation, and drug development, this document moves beyond simple protocols to explain the underlying chemical principles and rationale for key experimental choices. We present a self-validating system where each step, from reaction setup to final purity assessment, is designed to ensure the highest quality final product. All procedures are supported by authoritative references and include detailed workflows, data interpretation guidelines, and safety considerations.

Introduction: The Strategic Utility of TFA-Gly-OSu

N-Trifluoroacetylglycine N-Succinimidyl Ester is a valuable amine-reactive building block and labeling reagent. The trifluoroacetyl (TFA) group serves as a readily cleavable protecting group for the glycine amine, stable to a variety of reaction conditions but easily removed under mild basic conditions, such as treatment with aqueous ammonia or piperidine. The N-hydroxysuccinimide (NHS) ester is one of the most common functionalities for creating stable amide bonds with primary and secondary amines on biomolecules like proteins, peptides, and modified oligonucleotides.

The strategic importance of this reagent lies in its ability to introduce a glycine spacer with a protected N-terminus, which can then be deprotected for further sequential conjugation or modification. This guide details a robust, two-step synthesis pathway followed by rigorous purification and quality control.

Synthesis Pathway Overview

The synthesis is a two-stage process. The first stage involves the protection of the amine group of glycine via trifluoroacetylation. The second stage is the activation of the resulting carboxylic acid into an amine-reactive NHS ester using a carbodiimide coupling agent.

Caption: Simplified mechanism of DCC/NHS ester formation.

Detailed Experimental Protocol

Materials:

-

N-Trifluoroacetylglycine (TFA-Gly-OH) (MW: 171.06 g/mol )

-

N-Hydroxysuccinimide (NHS) (MW: 115.09 g/mol )

-

N,N'-Dicyclohexylcarbodiimide (DCC) (MW: 206.33 g/mol )

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Filtration apparatus

-

Rotary Evaporator

Procedure:

-

Reaction Setup: Dissolve N-Trifluoroacetylglycine (e.g., 17.1 g, 0.1 mol) and N-Hydroxysuccinimide (e.g., 12.6 g, 0.11 mol, 1.1 equivalents) in 200 mL of anhydrous DCM in a 500 mL flask. Cool the solution to 0°C in an ice bath.

-

Trustworthiness Pillar: Using a slight excess of NHS helps to drive the reaction towards the desired product and minimizes the formation of symmetric anhydride side products.

-

-

DCC Addition: In a separate beaker, dissolve DCC (e.g., 21.6 g, 0.105 mol, 1.05 equivalents) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 20 minutes.

-

Safety Note: DCC is a potent sensitizer and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

-

-

Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. Keep the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours or overnight.

-

Work-up & Purification:

-

Filter the reaction mixture through a medium-porosity sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of fresh DCM.

-

Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization, typically from an isopropanol or ethyl acetate/hexane solvent system, to yield a pure white crystalline solid.

-

Purity and Identity Confirmation

Rigorous analytical validation is non-negotiable. The identity and purity of the final TFA-Gly-OSu product must be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Techniques & Expected Results

| Technique | Purpose | Expected Result / Observation |

| ¹H NMR | Structural Confirmation | - Methylene protons (from glycine) appear as a singlet around δ 4.6-4.8 ppm.- Succinimide protons appear as a characteristic singlet around δ 2.9 ppm. |

| ¹⁹F NMR | Confirm TFA Group | - A sharp singlet corresponding to the -CF₃ group should be observed around δ -75 to -76 ppm. |

| HPLC-UV | Purity Assessment | - A single major peak should be observed at the characteristic retention time. Purity is calculated by peak area integration (typically >98%). |

| LC-MS (ESI) | Molecular Weight | - Confirms the mass of the final product. Expected [M+Na]⁺ of 291.03 g/mol for C₈H₇F₃N₂O₅. |

Workflow for Quality Control

Caption: A sequential workflow for the analytical validation of TFA-Gly-OSu.

Conclusion

This guide outlines a reliable and verifiable process for synthesizing high-purity N-Trifluoroacetylglycine N-Succinimidyl Ester. By understanding the chemical principles behind each step—from the choice of acylating agent to the mechanism of carbodiimide coupling—researchers can troubleshoot and optimize the procedure effectively. The emphasis on anhydrous conditions, controlled reagent addition, and a multi-step purification and validation process ensures a final product suitable for the most demanding bioconjugation and peptide synthesis applications. Adherence to this self-validating protocol provides a high degree of confidence in the quality and reactivity of the synthesized reagent.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

Lundquist, J. T., & Dix, T. A. (2002). A new N-terminal-protecting group for peptide synthesis. Tetrahedron Letters, 43(43), 7789-7792. [Link]

-

Brinkley, M. (1992). A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents. Bioconjugate Chemistry, 3(1), 2-13. [Link]

-

Weygand, F., & Geiger, R. (1956). N-Trifluoracetyl-aminosäuren. Chemische Berichte, 89(3), 647-652. [Link]

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839-1842. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

An In-Depth Technical Guide to the Reaction of N-Trifluoroacetylglycine, N-Succinimidyl Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxysuccinimide (NHS) esters represent a cornerstone technology in bioconjugation, enabling the efficient and selective modification of primary amines under mild, aqueous conditions.[1][2] This guide provides a detailed examination of the reaction mechanism involving a specific reagent, N-Trifluoroacetylglycine, N-Succinimidyl Ester (TFA-Gly-OSu), with primary amines. We will explore the fundamental principles of nucleophilic acyl substitution that govern this reaction, delve into the critical parameters that dictate its success, and offer field-proven protocols and troubleshooting advice. The unique role of the trifluoroacetyl moiety will also be discussed, providing insights for its application in proteomics, diagnostics, and drug development.

The Core Reaction: Mechanism and Key Players

The covalent modification of primary amines by TFA-Gly-OSu is a classic example of nucleophilic acyl substitution .[2][3][] This reaction is prized for its ability to form highly stable amide bonds under conditions that preserve the structure and function of sensitive biomolecules.[2][5]

The Mechanism of Action

The reaction proceeds through a well-defined, two-step pathway:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of an unprotonated primary amine (-NH₂). This amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[2][3][6]

-

Intermediate Collapse & Leaving Group Departure: This attack forms a transient, unstable tetrahedral intermediate.[3][6] This intermediate rapidly collapses, expelling the N-hydroxysuccinimide (NHS) moiety, which is a proficient leaving group. The result is the formation of a stable amide bond between the glycine spacer and the target amine, with NHS released as a byproduct.[2][6][7][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of NHS ester reaction with a primary amine.

The Cast of Molecules

-

This compound (TFA-Gly-OSu): This is the acylating agent.

-

The NHS ester is the reactive group. N-hydroxysuccinimide is an excellent leaving group because it is the conjugate base of a weak acid, which stabilizes the transition state and drives the reaction forward.[6][9] Its use minimizes side reactions often associated with more reactive species like acid chlorides.

-

The Trifluoroacetyl (TFA) group serves primarily as a protecting group for the glycine's own amine.[10][11] This prevents polymerization or unwanted side reactions. The high electronegativity of the fluorine atoms can also influence the reactivity of the adjacent carbonyl group. Furthermore, the TFA group can be a useful handle for analytical purposes, such as in ¹⁹F NMR spectroscopy.

-

-

The Primary Amine (R-NH₂): This is the nucleophile and the target for modification. In biomolecules, primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[7] Because they are typically positively charged at physiological pH, they are usually located on the exterior surfaces of proteins, making them accessible for conjugation.[7]

-

The Solvent/Buffer System: The choice of an aqueous buffer is critical. It must maintain a pH that balances amine reactivity with ester stability while being free of extraneous nucleophiles.

The Most Critical Parameter: pH

The success of the conjugation reaction is critically dependent on the pH of the reaction buffer.[3][12] This is due to a delicate trade-off between two competing processes: the desired aminolysis and the undesirable hydrolysis of the NHS ester.[2][3]

-

Amine Reactivity: A primary amine must be in its deprotonated, uncharged state (-NH₂) to be nucleophilic.[13] At a pH below the amine's pKa (typically ~10.5 for lysine), it is predominantly protonated (-NH₃⁺) and non-reactive.[13] As the pH increases, the concentration of the reactive amine form rises, accelerating the desired reaction.[13]

-

NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of hydrolysis increases dramatically with pH.[5][7][13]

The Causality: The optimal pH for NHS ester reactions is a compromise. It must be high enough to ensure a sufficient concentration of deprotonated amine nucleophile but low enough to minimize the competing hydrolysis reaction. For most applications, this optimal window is pH 7.2 to 8.5 .[2][7] A pH of 8.3-8.5 is often cited as ideal for labeling biomolecules.[12][14][15]

| pH | Temperature (°C) | Half-life of NHS Ester (Hydrolysis) | Implication for Aminolysis |

| 7.0 | 0 | 4–5 hours[3][7] | Slow aminolysis due to low concentration of deprotonated amines. |

| 7.0 | Ambient | ~7 hours[3] | Very slow reaction rate, but provides maximum ester stability for sensitive substrates. |

| 8.0 | 4 | ~1 hour[3] | A good starting point for balancing reactivity and stability, especially at 4°C. |

| 8.5 | Room Temperature | 125–180 minutes[3][16] | Often the optimal pH, providing a rapid rate of aminolysis before significant hydrolysis occurs. |

| 8.6 | 4 | 10 minutes[3][7] | Very rapid aminolysis, but the short ester half-life demands a fast, efficient reaction. |

| 9.0 | Room Temperature | Minutes[3][16] | Hydrolysis dominates, leading to significantly reduced conjugation efficiency. |

Data compiled from multiple sources to illustrate the trend.[3][7][16]

A Self-Validating Experimental Protocol

This protocol provides a robust workflow for the modification of a generic protein with TFA-Gly-OSu. The steps include in-process controls to ensure a successful outcome.

Materials & Reagents

-

Protein of Interest: 1-10 mg/mL in an amine-free buffer.

-

This compound (TFA-Gly-OSu): Stored desiccated at 2-8°C.[17]

-

Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Use high-purity, amine-free grade.[12][18]

-

Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.3.[12][19] Crucial: Avoid buffers containing primary amines like Tris or glycine.[18][20]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8.0.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[1][19]

Experimental Workflow

Experimental Workflow Diagram

Caption: General workflow for protein modification using NHS esters.

Step-by-Step Methodology

-

Protein Preparation (Validation Point 1):

-

Ensure the protein solution is in the correct Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1] If not, perform a buffer exchange via a desalting column or dialysis.[20]

-

The protein concentration should ideally be 2.5-10 mg/mL.[19] Lower concentrations require a greater molar excess of the NHS ester to achieve the same labeling efficiency.[20]

-

Causality: Removing amine-containing buffers (like Tris) is essential to prevent them from competing with the target protein for reaction with the NHS ester.[18]

-

-

NHS Ester Preparation (Validation Point 2):

-

Equilibrate the vial of TFA-Gly-OSu to room temperature before opening to prevent moisture condensation.[20]

-

Immediately before use , dissolve the required amount of TFA-Gly-OSu in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][20]

-

Causality: NHS esters readily hydrolyze in the presence of water. Stock solutions, especially in aqueous buffers, should not be prepared for storage.[18][20] Using anhydrous solvents is critical. A "fishy" smell in DMF indicates degradation to dimethylamine, which will consume the reagent.[12][18]

-

-

Reaction Initiation:

-

Calculate the volume of the NHS ester stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein.[20]

-

While gently vortexing the protein solution, add the NHS ester stock in a dropwise fashion.[19]

-

Causality: A molar excess of the NHS ester is required to drive the reaction to completion and to compensate for any hydrolysis that occurs during the reaction.[6]

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][12]

-

Causality: Lower temperatures (4°C) slow both the aminolysis and hydrolysis reactions, which can be beneficial for very sensitive proteins or when longer reaction times are needed. Room temperature reactions are faster but have a higher risk of hydrolysis.

-

-

Quenching (Optional but Recommended):

-

Stop the reaction by adding Quenching Buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM.[3] Incubate for 15-30 minutes.

-

Causality: Quenching consumes any unreacted NHS ester, preventing unintended modification of other molecules in downstream applications.

-

-

Purification:

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incorrect Buffer pH: pH is too low (<7), protonating the amine. 2. Competing Amines: Buffer contains Tris, glycine, or ammonium salts.[6][18] 3. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.[18][20] | 1. Verify buffer pH is in the optimal 7.2-8.5 range. 2. Perform buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate.[7][20] 3. Use fresh, anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use.[18] Perform an activity test by hydrolyzing a small amount with base and checking for an increase in absorbance at 260 nm (due to NHS release).[18] |

| Low Labeling Efficiency | 1. Low Protein Concentration: Dilute protein solutions reduce reaction efficiency.[7] 2. Insufficient Molar Excess: Not enough NHS ester to overcome hydrolysis. 3. Steric Hindrance: Target amines are not easily accessible. | 1. Concentrate the protein solution to >2 mg/mL if possible.[19] 2. Increase the molar excess of the NHS ester (e.g., to 50x) or decrease the reaction volume to increase effective concentration.[6] 3. Increase reaction time or temperature (e.g., switch from 4°C to room temperature). |

| Precipitation of Protein | High Organic Solvent Concentration: The final concentration of DMSO or DMF is too high, causing protein denaturation. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[3] |

Conclusion

The reaction of this compound with primary amines is a robust and highly efficient method for bioconjugation. Its success hinges on a fundamental understanding of the nucleophilic acyl substitution mechanism and, most importantly, the careful control of reaction pH to balance aminolysis against hydrolysis. By following validated protocols, using high-quality reagents, and understanding the causality behind each experimental step, researchers can confidently employ this chemistry to create well-defined conjugates for a wide array of applications in science and medicine.

References

-

NHS ester labeling of amino biomolecules. nanocs. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586. [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Liu, F., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Publications. [Link]

-

Wagner, M. S., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(28), 8459–8467. [Link]

-

Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]

-

Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5006-5011. [Link]

-

A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry. [Link]

-

Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

-

The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal. [Link]

-

Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry. [Link]

-

Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Hydroxysuccinimide - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. lumiprobe.com [lumiprobe.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. interchim.fr [interchim.fr]

- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 17. N-Trifluoroacetylglycine N-Succinimidyl Ester | 3397-30-6 [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotium.com [biotium.com]

- 20. broadpharm.com [broadpharm.com]

Trifluoroacetylation of amines using succinimide reagents.

An In-depth Technical Guide to the Trifluoroacetylation of Amines Using Succinimide Reagents

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Trifluoroacetylation

In the landscape of modern organic and medicinal chemistry, the strategic modification of amine functionalities is a cornerstone of molecular design. The introduction of the trifluoroacetyl group (CF₃CO-), a transformation known as trifluoroacetylation, stands out as a particularly powerful tool. The strong electron-withdrawing nature of the trifluoromethyl moiety imparts unique and valuable properties to the parent amine, including enhanced thermal stability, increased volatility for analytical purposes (e.g., gas chromatography), and altered bioavailability and metabolic stability in drug candidates.[1] While a variety of reagents can effect this transformation, those based on a succinimide scaffold, most notably N-(Trifluoroacetyl)succinimide, offer a compelling combination of reactivity, selectivity, and operational simplicity.[2][3]

This guide provides an in-depth exploration of the trifluoroacetylation of amines using succinimide-based reagents. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and present a comparative analysis of this method against other common trifluoroacetylating agents.

The Reagent of Choice: N-(Trifluoroacetyl)succinimide

N-(Trifluoroacetyl)succinimide is a crystalline, stable solid, a feature that immediately distinguishes it from highly reactive and corrosive liquid reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[2] This stability translates to easier handling, storage, and dispensing in a laboratory setting.

Advantages of N-(Trifluoroacetyl)succinimide:

-

Mild Reaction Conditions: Trifluoroacetylation of amines using this reagent typically proceeds efficiently at room temperature or with gentle heating, preserving sensitive functional groups within complex molecules.[4]

-

High Selectivity: It demonstrates excellent chemoselectivity for primary and secondary amines.

-

Simplified Workup: The primary byproduct of the reaction is succinimide. Succinimide is a solid that exhibits low solubility in many common organic solvents, allowing for its straightforward removal by simple filtration.[2][3]

-

Safety and Handling: As a stable solid, it avoids the hazards associated with the high volatility and corrosiveness of reagents like trifluoroacetic anhydride.[2]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The trifluoroacetylation of an amine with N-(Trifluoroacetyl)succinimide proceeds via a classical nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group. This attack forms a transient tetrahedral intermediate. The reaction is driven to completion by the collapse of this intermediate and the expulsion of the succinimide anion, which is a good leaving group.

Caption: Mechanism of Amine Trifluoroacetylation.

Experimental Protocols

The protocols provided below are based on established and reliable procedures, designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Synthesis of N-(Trifluoroacetyl)succinimide

This procedure is adapted from the work of Katritzky et al. and provides a straightforward method for preparing the reagent in-house.[4]

-

Setup: To a solution of succinimide (9.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) in a flask under a nitrogen atmosphere, slowly add trifluoroacetic anhydride (30.5 g, 0.15 mol) at room temperature.

-

Reaction: Stir the mixture overnight. The reaction is complete when all the solid succinimide has dissolved.

-

Workup: Remove the solvent, excess anhydride, and trifluoroacetic acid byproduct under reduced pressure. The resulting white solid is N-(Trifluoroacetyl)succinimide, which may contain about 10% succinimide. This crude product is often suitable for direct use in subsequent trifluoroacetylation reactions.[2][4]

-

Storage: The crystalline product can be stored in a sealed container at 5°C for several weeks without significant decomposition.[3]

Caption: Workflow for the Synthesis of N-(Trifluoroacetyl)succinimide.

Protocol 2: General Procedure for Trifluoroacetylation of Amines

This general procedure can be adapted for a wide range of primary and secondary amines.[4]

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (5 mmol) in anhydrous THF (20 mL).

-

Reagent Addition: Add N-(Trifluoroacetyl)succinimide (8 mmol) to the solution.

-

Reaction: Stir the mixture at reflux for 12 hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, the precipitated succinimide byproduct is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude trifluoroacetamide product. Further purification, if necessary, can be achieved by standard methods like recrystallization or column chromatography.

Quantitative Data Summary

The efficiency of N-(Trifluoroacetyl)succinimide is demonstrated by the high yields achieved across various substrates.

| Amine Substrate | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | THF | 12 | 92 | |

| Benzylamine | THF | 12 | 95 | |

| Pyrrolidine | THF | 12 | 86 | |

| Piperidine | THF | 12 | 92 |

Comparative Analysis with Other Reagents

While N-(Trifluoroacetyl)succinimide offers significant advantages, it is essential to understand its place among other trifluoroacetylating agents.

-

Trifluoroacetic Anhydride (TFAA): Highly reactive and effective, but it is a corrosive liquid that generates trifluoroacetic acid as a byproduct, which can be challenging to remove and may cause side reactions.

-

Trifluoroacetyl Chloride: A highly reactive and efficient gaseous reagent.[1] Its high reactivity ensures rapid and high-yielding reactions but requires careful handling due to its toxicity and corrosiveness.[1]

-

S-Ethyl Trifluorothioacetate: This reagent is known for its use in the selective trifluoroacetylation of amino groups in proteins.[5][6] However, its hydrolysis rate is significantly slower compared to other trifluoroacetylating esters, which can be a drawback in some synthetic applications.[7]

Applications in Research and Development

The utility of trifluoroacetylation extends across various domains of chemical science.

-

Peptide Synthesis: The trifluoroacetyl group serves as a valuable N-terminal protecting group in solid-phase peptide synthesis.[8]

-

Drug Development: The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.[1]

-

Energetic Materials: N- and O-trifluoroacetylation has been employed to protect amine and hydroxyl groups during the synthesis of energetic compounds.[9][10]

Conclusion

N-(Trifluoroacetyl)succinimide stands as a superior reagent for the trifluoroacetylation of amines, offering a blend of high efficiency, operational simplicity, and enhanced safety. Its ability to deliver the valuable trifluoroacetyl group under mild conditions with a straightforward workup makes it an indispensable tool for researchers, scientists, and drug development professionals. The methodologies and insights presented in this guide are intended to empower chemists to leverage this powerful transformation in their synthetic endeavors.

References

-

Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(01), 55–57. [Link]

-

LookChem. (n.d.). A convenient trifluoroacetylation reagent: N- (trifluoroacetyl)succinimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

- Kent, S. B. H. (1988). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Annual Review of Biochemistry, 57, 957-989.

- Bellamy, A. J., MacCuish, A., & Golding, P. (2002). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 27(1), 26-33.

- MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(15), 3485.

- Pitts, C. R., Bume, D. D., & Lectka, T. (2016). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. The Journal of Organic Chemistry, 81(17), 7795–7799.

-

Coompo Research Chemicals. (n.d.). S-Ethyl Trifluorothioacetate. Retrieved from [Link]

- Pentelute, B. L., & Kent, S. B. H. (2015). Use of trifluoroacetamide for n-terminal protection. U.S.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]

- 3. A convenient trifluoroacetylation reagent: N- (trifluoroacetyl)succinimide - Lookchem [lookchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. トリフルオロチオ酢酸S-エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-Depth Technical Guide to N-Trifluoroacetylglycine, N-Succinimidyl Ester in Proteomics Research

For researchers, scientists, and drug development professionals navigating the complexities of the proteome, the ability to selectively modify and study proteins is paramount. Chemical tools that enable the precise labeling and characterization of protein function are indispensable. Among these, N-Trifluoroacetylglycine, N-Succinimidyl Ester (TFA-Gly-NHS) has emerged as a versatile and powerful reagent. This guide provides a comprehensive technical overview of TFA-Gly-NHS, from its fundamental chemical principles to its practical applications in advanced proteomics workflows.

Introduction: The Imperative of Protein Modification in Proteomics

The proteome is a dynamic and intricate network of proteins that orchestrates the vast majority of cellular processes. Understanding this network requires not only identifying and quantifying proteins but also elucidating their functions, interactions, and regulation. Post-translational modifications (PTMs) add a significant layer of complexity, exponentially expanding the functional diversity of the proteome encoded by a finite number of genes.

Chemical modification serves as a powerful strategy to probe these complexities. By attaching specific chemical moieties to proteins, researchers can introduce new functionalities, such as fluorescent tags for imaging, affinity handles for purification, or cross-linkers to capture transient interactions. N-hydroxysuccinimide (NHS) esters are a cornerstone of protein modification chemistry, valued for their ability to efficiently and selectively react with primary amines under physiological conditions. TFA-Gly-NHS, a specialized NHS ester, offers unique advantages for a range of proteomics applications.

Core Principles of this compound Chemistry

At its core, TFA-Gly-NHS is an amine-reactive chemical reagent designed for the covalent modification of proteins. Its structure consists of three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This is the reactive group responsible for the reagent's specificity towards primary amines.

-

Glycine Linker: A simple and flexible spacer that connects the reactive group to the functional moiety.

-

Trifluoroacetyl (TFA) Group: This functional group provides a unique chemical signature for detection and analysis.

The Reaction Mechanism: A Tale of Nucleophilic Attack

The utility of TFA-Gly-NHS hinges on the reaction between the NHS ester and the unprotonated primary amine groups found at the N-terminus of proteins and on the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 is recommended to ensure that a sufficient concentration of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[1][2] Buffers free of primary amines, such as bicarbonate or phosphate buffers, are essential to prevent unwanted side reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of TFA-Gly-NHS is crucial for its effective use and storage.

| Property | Value | Source(s) |

| CAS Number | 3397-30-6 | [3][4][5] |

| Molecular Formula | C₈H₇F₃N₂O₅ | [3][4][5][6] |

| Molecular Weight | 268.15 g/mol | [4][5][6] |

| Solubility | DMSO, DMF, Acetonitrile, Isopropanol | [3] |

| Storage | Long-term at -20°C, short-term at room temperature | [3][7] |

Applications in Proteomics Research

The unique properties of TFA-Gly-NHS lend it to a variety of applications in proteomics, primarily centered around protein labeling for subsequent analysis.

Protein Labeling for Mass Spectrometry

A primary application of TFA-Gly-NHS is the chemical labeling of proteins prior to mass spectrometry (MS) analysis. The trifluoroacetyl group introduces a defined mass shift, facilitating the identification and quantification of labeled peptides.

Monoisotopic Mass Shift of N-Trifluoroacetylglycine Modification:

Upon reaction with a primary amine (e.g., on a lysine residue), the TFA-Gly-NHS reagent results in the addition of a TFA-Glycyl moiety. The monoisotopic mass of this modification is 155.0143 Da .

This precise mass shift allows for the confident identification of modified peptides in high-resolution mass spectrometry data.

Downstream Analysis by Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry (MS/MS), peptides are fragmented to determine their amino acid sequence. Peptides modified with the TFA-Glycyl group exhibit a characteristic fragmentation pattern. A key diagnostic feature is the neutral loss of the trifluoroacetyl group (CF₃CO) , which corresponds to a mass loss of 97.9928 Da . This neutral loss is a valuable signature for identifying TFA-Gly modified peptides in complex mixtures.

Enabling Studies of Protein-Protein Interactions

While not a cross-linking agent itself, TFA-Gly-NHS is a valuable tool for studying protein-protein interactions (PPIs). By labeling a protein of interest, researchers can employ a variety of biophysical techniques to probe its interactions with other molecules. The small size of the TFA-Glycyl tag is advantageous as it is less likely to interfere with the natural interaction interface of the protein.

Labeled proteins can be used in techniques such as:

-

Surface Plasmon Resonance (SPR): A labeled protein can be immobilized on a sensor chip to measure the binding kinetics and affinity of its interaction with a binding partner in real-time.

-

Biolayer Interferometry (BLI): Similar to SPR, BLI can be used to study the association and dissociation rates of protein interactions using labeled proteins.

-

Fluorescence Resonance Energy Transfer (FRET): If the TFA-Gly-NHS reagent is synthesized with a fluorescent probe, the resulting labeled protein can be used as a FRET donor or acceptor to study proximity to another fluorescently labeled protein.

Experimental Protocols

The following protocols provide a general framework for the use of TFA-Gly-NHS in proteomics research. Optimization may be required for specific proteins and experimental goals.

Protocol for Protein Labeling with TFA-Gly-NHS

-

Buffer Preparation: Prepare a fresh 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

-

Protein Solution: Dissolve or dialyze the protein of interest into the prepared reaction buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the TFA-Gly-NHS in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TFA-Gly-NHS stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.

-

Purification: Remove excess, unreacted reagent and byproducts by gel filtration (e.g., Sephadex G-25) or dialysis against a suitable buffer such as PBS.

Sample Preparation for Mass Spectrometry

-

Denaturation and Reduction: Denature the labeled protein in a buffer containing 8 M urea or 6 M guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylation: Alkylate cysteine residues with iodoacetamide to prevent the reformation of disulfide bonds.

-

Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein into peptides using a protease such as trypsin.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of primary amines in the buffer.- Hydrolyzed TFA-Gly-NHS reagent.- Insufficient molar excess of the reagent. | - Verify the pH of the reaction buffer is between 8.3 and 8.5.- Use amine-free buffers (bicarbonate, phosphate).- Prepare fresh TFA-Gly-NHS stock solution immediately before use.- Empirically optimize the molar ratio of reagent to protein. |

| Protein Precipitation | - Over-labeling of the protein, altering its solubility.- High concentration of organic solvent from the reagent stock. | - Reduce the molar excess of the TFA-Gly-NHS reagent.- Decrease the reaction time.- Minimize the volume of the organic solvent added to the reaction mixture. |

| No or Low Signal in MS | - Inefficient digestion of the labeled protein.- Loss of sample during desalting.- Ion suppression effects. | - Ensure complete denaturation and optimal conditions for proteolytic digestion.- Optimize the desalting protocol to maximize peptide recovery.- Consider alternative chromatographic conditions to minimize ion suppression. |

Conclusion: A Versatile Tool for Modern Proteomics

This compound is a valuable and versatile reagent in the proteomics toolkit. Its straightforward and efficient chemistry for labeling primary amines, coupled with the unique signature of the trifluoroacetyl group for mass spectrometry, makes it a powerful tool for a range of applications. From fundamental studies of protein function to the detailed analysis of protein-protein interactions, TFA-Gly-NHS provides researchers with a reliable method to chemically probe the proteome and uncover new biological insights. As proteomics continues to evolve, the demand for such precise and informative chemical tools will undoubtedly grow, further solidifying the importance of reagents like TFA-Gly-NHS in advancing our understanding of the complex molecular machinery of life.

References

-

Creative Biolabs. Troubleshooting Guides. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(2), 229-241. [Link]

-

Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 639, 333-353. [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]

-

Dempsey, D. R., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 99, e107. [Link]

-

Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

-

Smith, C. M. (2005). Quantification of acetylation at proximal lysine residues using isotopic labeling and tandem mass spectrometry. Methods, 36(4), 395-403. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

-

Synthelis. (n.d.). Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). [Link]

-

Bowers, M. T., et al. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Omega, 1(6), 1266-1276. [Link]

-

ExPASy. (n.d.). Mass values used. [Link]

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

Sources

- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthelis.com [synthelis.com]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Quantification of acetylation at proximal lysine residues using isotopic labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Covalent Labeling of Proteins with N-Trifluoroacetylglycine, N-Succinimidyl Ester

Introduction: Strategic Modification of Proteins

Post-translational modifications (PTMs) are essential cellular mechanisms that expand the functional diversity of the proteome, regulating protein activity, localization, and interactions.[1][2] Inspired by these natural processes, the ability to covalently attach specific chemical moieties to proteins in vitro has become a cornerstone of modern biological research and therapeutic development.[3] N-Trifluoroacetylglycine, N-Succinimidyl Ester (TFA-Gly-NHS) is a specialized amine-reactive reagent designed for this purpose.

This reagent uniquely installs a trifluoroacetyl (TFA) group onto a protein via a glycine spacer. The N-Succinimidyl (NHS) ester provides a reliable method for targeting primary amines, while the TFA group offers a stable, fluorine-rich tag. This modification is particularly valuable for applications requiring altered protein properties or for use as a chemical handle in multi-step bioconjugation strategies. This document provides a comprehensive guide to the principles, execution, and optimization of this labeling protocol.

Principle of the Reaction: Amine Acylation

The covalent labeling of proteins with TFA-Gly-NHS is a two-part chemical process centered on the high reactivity of the N-hydroxysuccinimide (NHS) ester towards primary amines.

-

Target Sites: The primary targets on a protein are the ε-amino group (-NH₂) of lysine (Lys) residues and the α-amino group at the N-terminus of the polypeptide chain.[4][5] Because lysine residues are frequently found on the exterior surfaces of proteins, they are often readily accessible for modification.[5]

-

Reaction Mechanism: The reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on the protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5]

The reaction is critically dependent on pH.[6][7][8] The target amine must be in its deprotonated, nucleophilic state (-NH₂) to be reactive.[4] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that also accelerates at higher pH.[6][7] This delicate balance dictates the optimal reaction conditions. An optimal pH of 8.3-8.5 is generally recommended to maximize the rate of aminolysis while minimizing the rate of hydrolysis.[6][7][8]

Caption: Reaction mechanism of TFA-Gly-NHS with a protein's primary amine.

Experimental Protocol

This protocol provides a robust starting point for labeling a typical protein like an IgG antibody. Optimization, particularly of the molar excess of the labeling reagent, is recommended for novel proteins or specific applications.

Materials and Reagents

| Reagent / Material | Specifications |

| Protein of Interest | e.g., IgG at 2-5 mg/mL; must be free of amine-containing stabilizers (Tris, BSA) |

| This compound | High purity (>95%) |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |

| Organic Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) |

| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |

| Purification System | Desalting column (e.g., Sephadex G-25) or dialysis cassette (MWCO appropriate for protein) |

| Assay Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |

Causality Note: The reaction buffer must be free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[6] Sodium bicarbonate or phosphate buffers are excellent choices.[6][7]

Step-by-Step Methodology

-

Protein Preparation:

-

If your protein is in a buffer containing amines (like Tris), it must be exchanged into the amine-free Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).

-

This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

-

Adjust the final protein concentration to 2-5 mg/mL.

-

-

Prepare Labeling Reagent Stock:

-

Allow the vial of TFA-Gly-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[6][7][8] For example, dissolve ~2.68 mg of TFA-Gly-NHS (MW ~268.15 g/mol ) in 1 mL of DMSO.

-

Note: This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[7]

-

-

Labeling Reaction:

-

Calculate the volume of the 10 mM reagent stock needed to achieve the desired molar excess. A 10- to 20-fold molar excess of reagent over protein is a common starting point.

-

Calculation: Vol (µL) = (Molar Excess × [Protein, M] × Vol_protein, µL) / [Reagent, M]

-

-

Add the calculated volume of the TFA-Gly-NHS stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature may be beneficial for sensitive proteins.[6][8]

-

-

Quench the Reaction (Optional but Recommended):

-

To stop the reaction and consume any unreacted NHS ester, add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of Labeled Protein:

-

The final critical step is to remove the unreacted/hydrolyzed labeling reagent and the NHS byproduct from the labeled protein.[9]

-

Gel Filtration/Desalting: This is the most common and effective method.[6][7][8] Equilibrate a desalting column with your desired final storage buffer (e.g., PBS, pH 7.4) and apply the reaction mixture according to the manufacturer's instructions. The labeled protein will elute in the void volume, separated from the smaller molecular weight contaminants.

-

Dialysis: An alternative for larger volumes. Dialyze the reaction mixture against several changes of the storage buffer.

-

-

Characterization and Storage:

-

Determine the concentration of the purified, labeled protein using a standard protein assay (e.g., BCA).

-

Confirm the modification using mass spectrometry. The addition of a TFA-Gly moiety will result in a mass increase of +155.02 Da for each modification.

-

Store the labeled protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term or aliquoted and frozen at -80°C for long-term storage.

-

Caption: Experimental workflow for protein labeling with TFA-Gly-NHS.

Optimization and Troubleshooting

The success of the labeling reaction depends on several key parameters. If suboptimal results are obtained, consult the following guide.

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | 1. Competing amines (e.g., Tris) in the protein buffer. | 1. Ensure complete buffer exchange into an amine-free buffer like bicarbonate or phosphate.[6] |

| 2. Incorrect pH (too low). | 2. Verify the reaction buffer pH is between 8.3 and 8.5.[6][7] | |

| 3. Hydrolyzed/inactive NHS ester reagent. | 3. Prepare the reagent stock solution fresh immediately before use in anhydrous DMSO. | |

| 4. Insufficient molar excess of the reagent. | 4. Increase the molar excess of TFA-Gly-NHS in increments (e.g., 20x, 40x, 80x) to find the optimal ratio for your specific protein. | |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). | 1. Keep the volume of added reagent stock below 10% of the total reaction volume. |

| 2. Alteration of protein charge/conformation due to extensive labeling. | 2. Reduce the molar excess of the labeling reagent or decrease the reaction time. | |

| Non-Specific Results | 1. Incomplete removal of unreacted reagent. | 1. Ensure thorough purification via desalting column or extensive dialysis. Confirm purification with a control run (reagent only) on your analytical system. |

| 2. Ring-opening side reaction of the NHS ester. | 2. This is an inherent, though minor, side reaction where the succinimide ring itself opens.[10] While difficult to eliminate, optimal pH and fresh reagent minimize its impact. |

Applications in Research and Development

The introduction of a trifluoroacetyl group can be leveraged for several advanced applications:

-

¹⁹F NMR Spectroscopy: The fluorine atoms provide a unique NMR-active nucleus, allowing for the study of protein conformation and ligand binding without background interference from the protein itself.

-

Mass Spectrometry: The TFA group can sometimes influence peptide fragmentation in mass spectrometry, and its distinct mass makes it an unambiguous marker for modified residues.[11][12]

-

Orthogonal Chemistry: The TFA group is stable under many conditions but can be removed under mild basic conditions, making it a useful protecting group in multi-step synthetic strategies on proteins.[13][14]

References

- Vertex AI Search. NHS ester labeling of amino biomolecules.

- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.

- BenchChem. Application Notes: Purification of Proteins Following Labeling with Azido-PEG6-NHS Ester.

- NIH National Library of Medicine. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein.

- BenchChem. Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide.

- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

- Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines.

- AAT Bioquest. Protocol for Labeling IgG with trFluor™ Tb succinimidyl ester.

- PubMed. Trifluoroacetyl as an orthogonal protecting group for guanidines.

- Abberior Instruments. NHS ester protocol for labeling proteins.

- ACS Publications. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines | The Journal of Organic Chemistry.

- ResearchGate. Enhancing the performance of LC-MS for intact protein analysis by counteracting the signal suppression effects of trifluoroacetic acid during electrospray | Request PDF.

- NIH National Library of Medicine. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.

- NIH National Library of Medicine. Mass spectrometry-based detection of protein acetylation.

- NIH National Library of Medicine. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications.

- ResearchGate. Thio-NHS esters are non-innocent protein acylating reagents.

- Thermo Fisher Scientific. Overview of Post-Translational Modifications (PTMs).

Sources

- 1. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Post-Translational Modification | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Using N-Trifluoroacetylglycine, N-Succinimidyl Ester for peptide modification in mass spectrometry.

Application Note & Protocol

Topic: Advanced Peptide Modification Using N-Trifluoroacetylglycine, N-Succinimidyl Ester for High-Resolution Mass Spectrometry

Executive Summary

In the landscape of modern proteomics, chemical derivatization of peptides is a cornerstone technique for enhancing analytical outcomes in mass spectrometry (MS).[1] This guide provides a comprehensive overview and a detailed protocol for the use of this compound (TFAG-NHS) as a powerful amine-reactive labeling reagent. The modification strategy detailed herein is designed to irreversibly cap primary amines at the peptide N-terminus and on lysine side chains. This derivatization offers significant advantages, including the standardization of peptide chemical properties, the introduction of a stable and predictable mass shift for confident identification, and the potential to influence fragmentation pathways for improved sequence analysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and reproducible method for peptide modification to augment their mass spectrometry-based proteomics workflows.

The Scientific Rationale: Mechanism and Merits

The Chemistry of Amine Modification